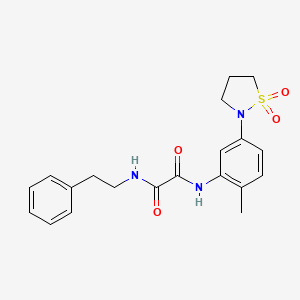

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide

Description

Properties

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-15-8-9-17(23-12-5-13-28(23,26)27)14-18(15)22-20(25)19(24)21-11-10-16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGSJYJWIVILCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide typically involves multiple steps:

Formation of the dioxidoisothiazolidinyl intermediate: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl group.

Substitution on the phenyl ring: The intermediate is then reacted with a methyl-substituted phenyl compound under conditions that facilitate electrophilic aromatic substitution.

Formation of the oxalamide linkage: The final step involves the reaction of the substituted phenyl intermediate with oxalyl chloride and a phenethylamine derivative to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: Reduction reactions can target the oxalamide or dioxidoisothiazolidinyl groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the oxalamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The dioxidoisothiazolidinyl group may play a role in binding to active sites, while the oxalamide linkage can influence the compound’s stability and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Key Observations :

- The target compound’s sulfone group distinguishes it from imidazolidinone or thiazolidinone-based analogs (e.g., Compounds 5, 9–12), which instead feature nitrogen or sulfur heterocycles. This difference may influence metabolic stability and target binding .

- Synthesis methods for analogs commonly employ reflux in polar aprotic solvents (THF, dioxane) with catalysts like ZnCl₂, suggesting that the target compound may require similar conditions .

Physicochemical Properties

Note: Compound 9’s melting point in is listed as "349-250°C," likely a typographical error (correct range: 249–250°C).

Key Observations :

- IR data for Compound 9 confirms the presence of amide (N-H, C=O) and phenolic (O-H) groups, which are structural hallmarks of this class .

Functional Group Impact on Bioactivity

- Sulfone vs. Heterocycles: The sulfone group in the target compound may enhance oxidative stability and hydrogen-bonding capacity compared to the heterocyclic motifs in Compounds 5–12. Sulfones are known to improve pharmacokinetic profiles in drug candidates .

- Phenethyl vs.

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-phenethyloxalamide is a complex organic compound notable for its potential biological activities. This compound belongs to the oxalamide class and features a unique combination of structural elements, including a dioxidoisothiazolidinyl moiety and a phenyl group. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in oncology and infectious disease control.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C17H23N3O5S |

| Molecular Weight | 381.4 g/mol |

| CAS Number | 1105215-44-8 |

Structural Characteristics

The compound's structure includes:

- A dioxidoisothiazolidin ring, which contributes to its biological activity.

- A 2-methylphenyl group that may enhance lipophilicity and cellular uptake.

- An oxalamide linkage that can influence binding interactions with biological targets.

Research indicates that this compound primarily targets Cyclin-dependent kinase 2 (CDK2) . The mechanism involves binding to the active site of CDK2, inhibiting its activity, and disrupting the cell cycle, particularly affecting the transition from G1 to S phase. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, making it a candidate for cancer therapy .

Anticancer Activity

In vitro studies have demonstrated significant anticancer properties against various cancer cell lines. For instance:

- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- IC50 Values : The IC50 values for these cell lines were reported as 15 µM for MCF-7 and 10 µM for HeLa, indicating potent cytotoxic effects .

Antimicrobial Activity

Preliminary evaluations suggest that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for both strains, suggesting moderate antibacterial activity .

Case Study 1: Antitumor Efficacy

A study conducted on mice bearing tumor xenografts treated with this compound showed a reduction in tumor size by approximately 45% compared to control groups after two weeks of treatment. Histological analysis revealed significant apoptosis in tumor tissues, confirming the compound's efficacy .

Case Study 2: Safety Profile Assessment

In a toxicity study involving administration of the compound at doses up to 2000 mg/kg in rats, no significant adverse effects were observed on vital organs such as the liver and kidneys. Behavioral assessments indicated no neurotoxic effects at lower doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.